3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique ring structures and diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves a multi-step process. One common method is the carbonylation-cyclization domino reaction of ortho-halophenols and cyanamide . This method involves the use of carbon monoxide gas in a two-chamber system, where it diffuses over a bridge to participate in the catalytic cycle and incorporate into the heterocyclic core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the production of advanced polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Known for its selective inhibition of colon cancer cell proliferation.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as novel CDK2 inhibitors with potential anticancer activity.
3-(chlorophenyl)isocoumarins: Synthesized for their potential biological activities.
Uniqueness
3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is unique due to its specific ring structure and the presence of both chromeno and oxazin moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-13(2)9-23-10-17-19(26-12-23)8-7-16-20(24)18(11-25-21(16)17)14-3-5-15(22)6-4-14/h3-8,11,13H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIHCWLBBKSRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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